

# An In-depth Technical Guide to Ketipramine: Synonyms, Identifiers, and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on Ketipramine. It is important to note that Ketipramine is a research chemical that was never commercialized, and as such, publicly available data is limited. This guide distinguishes between established information and scientifically inferred hypotheses based on its structural similarity to other tricyclic antidepressants.

## **Chemical Identity and Nomenclature**

Ketipramine, a tricyclic antidepressant (TCA) developed in the 1960s, is structurally related to imipramine.[1] Though it showed antidepressant effects comparable to imipramine in early clinical trials, it was never marketed.[1][2] A comprehensive list of its synonyms and chemical identifiers is crucial for accurate database searches and unambiguous scientific communication.

Table 1: Synonyms and Identifiers for Ketipramine



| Category                      | Identifier                                                                                                                  |  |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------|--|
| Common Names                  | Ketipramine, Ketimipramine, Ketoimipramine                                                                                  |  |
| Brand Name                    | G-35,259                                                                                                                    |  |
| IUPAC Name                    | 5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one                                                      |  |
| CAS Registry Number           | 796-29-2 (free base)[1][3][4]                                                                                               |  |
| 17243-32-2 (fumarate salt)[1] |                                                                                                                             |  |
| PubChem CID                   | 28424[2]                                                                                                                    |  |
| ChemSpider ID                 | 26443[2]                                                                                                                    |  |
| UNII                          | U5C4H63K5U[1][2][4]                                                                                                         |  |
| CompTox Dashboard (EPA)       | DTXSID60229790[2]                                                                                                           |  |
| Molecular Formula             | C19H22N2O[3][4]                                                                                                             |  |
| Molar Mass                    | 294.398 g/mol [1]                                                                                                           |  |
| InChI                         | InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-<br>10-5-3-8-15(17)14-19(22)16-9-4-6-11-<br>18(16)21/h3-6,8-11H,7,12-14H2,1-2H3[3] |  |
| InChlKey                      | PXHIRIWYXDUSMR-UHFFFAOYSA-N[3]                                                                                              |  |
| Canonical SMILES              | CN(C)CCCN1C2=CC=CC=C2C(=O)C3=CC=C<br>C=C31                                                                                  |  |

# **Pharmacological Data**

Due to the discontinuation of its development, there is a significant lack of publicly available quantitative pharmacological data for Ketipramine. The following table summarizes the status of key pharmacological parameters.

Table 2: Quantitative Pharmacological Data for Ketipramine



| Parameter                          | Value         | Remarks |
|------------------------------------|---------------|---------|
| Receptor Binding Affinities (Ki)   | Not available |         |
| IC50/EC50 Values                   | Not available | -       |
| Pharmacokinetic Data               | Not available | -       |
| (e.g., half-life, bioavailability) |               | -       |

# Putative Mechanism of Action and Signaling Pathways

The mechanism of action of Ketipramine has not been explicitly elucidated through dedicated studies. However, based on its structural similarity to imipramine and its classification as a tricyclic antidepressant, a putative mechanism can be inferred. TCAs classically function by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

The downstream signaling pathways are likely to be consistent with those of other TCAs that modulate monoaminergic systems. This would involve the activation of various intracellular signaling cascades, ultimately leading to changes in gene expression and neuroplasticity, which are thought to underlie the therapeutic effects of antidepressants.



Click to download full resolution via product page



Caption: Putative signaling pathway of Ketipramine.

## **Representative Experimental Protocols**

Given the absence of specific experimental protocols for Ketipramine, this section outlines standard methodologies used for the characterization of tricyclic antidepressants. These protocols would be applicable for any future research on Ketipramine.

## Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of Ketipramine for the norepinephrine transporter (NET) and the serotonin transporter (SERT).

#### Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing human NET or SERT, or from specific brain regions of rodents (e.g., cortex, hippocampus).
- Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g.,
  [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of Ketipramine.
- Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Ketipramine that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

### In Vitro Neurotransmitter Reuptake Assays

Objective: To determine the functional potency (IC50) of Ketipramine in inhibiting the reuptake of norepinephrine and serotonin into synaptosomes.

#### Methodology:

• Synaptosome Preparation: Crude synaptosomes are prepared from rodent brain tissue.



- Pre-incubation: Synaptosomes are pre-incubated with various concentrations of Ketipramine.
- Neurotransmitter Uptake: Radiolabeled norepinephrine ([3H]NE) or serotonin ([3H]5-HT) is added to initiate uptake.
- Termination and Measurement: Uptake is terminated by rapid filtration and washing. The amount of radioactivity accumulated in the synaptosomes is measured by scintillation counting.
- Data Analysis: IC50 values are determined from concentration-response curves.





Click to download full resolution via product page

Caption: General experimental workflow for binding affinity determination.

#### Conclusion

Ketipramine is a tricyclic antidepressant whose development was halted before extensive pharmacological characterization could be completed. While its synonyms and chemical identifiers are well-documented, a significant gap exists in the public domain regarding its quantitative pharmacological data and specific signaling pathways. The information presented in this guide is based on the limited available literature and inferences drawn from its structural class. Further research, employing the representative protocols outlined herein, would be necessary to fully elucidate the pharmacological profile of Ketipramine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ketipramine Wikipedia [en.wikipedia.org]
- 2. Ketipramine [medbox.iiab.me]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ketipramine: Synonyms, Identifiers, and Putative Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092992#synonyms-and-identifiers-for-ketipramine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com